Benzocaine Hydrochloride

Übersicht

Beschreibung

Benzocaine hydrochloride is a local anesthetic commonly used for its pain-relieving properties. It is the hydrochloride salt form of benzocaine, which is an ester of p-aminobenzoic acid. This compound is widely used in various over-the-counter products for topical pain relief, including ointments, sprays, and lozenges .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzocainhydrochlorid kann durch einen mehrstufigen Prozess ausgehend von p-Toluidin synthetisiert werden. Die Synthese umfasst die folgenden Schritte :

Synthese von 4′-Methylacetanilid: p-Toluidin reagiert mit Essigsäureanhydrid zu 4′-Methylacetanilid.

Oxidation zu p-Acetamidobenzoesäure: 4′-Methylacetanilid wird mit Kaliumpermanganat oxidiert.

Hydrolyse zu p-Aminobenzoesäurehydrochlorid: p-Acetamidobenzoesäure wird mit Salzsäure hydrolysiert.

Veresterung zu Benzocain: p-Aminobenzoesäurehydrochlorid wird mit Ethanol und Schwefelsäure verestert, um Benzocain zu bilden.

Bildung von Benzocainhydrochlorid: Benzocain wird dann durch Reaktion mit Salzsäure in seine Hydrochloridsalzform umgewandelt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Benzocainhydrochlorid umfasst typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionsschritte, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation und Filtration umfassen, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzocainhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Benzocain kann oxidiert werden, um p-Nitrobenzoesäure zu bilden.

Reduktion: Die Reduktion von Benzocain kann p-Aminobenzoesäure liefern.

Substitution: Benzocain kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat wird häufig als Oxidationsmittel verwendet.

Reduktion: Zinn und Salzsäure werden zur Reduktion von Benzocain verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat

Wichtigste gebildete Produkte:

Oxidation: p-Nitrobenzoesäure

Reduktion: p-Aminobenzoesäure

Substitution: Verschiedene Benzocainderivate mit verschiedenen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

Medical Applications

Benzocaine hydrochloride is primarily used for its local anesthetic properties. Its applications include:

- Oral and Pharyngeal Anesthesia : It is commonly used to relieve pain from sore throats, mouth ulcers, and toothaches. Benzocaine is found in various over-the-counter products such as lozenges and throat sprays (e.g., Cepacol) that provide temporary relief from pain .

- Otic Pain Relief : Benzocaine is included in formulations for ear pain relief, often combined with antipyrine to treat conditions like otitis media .

- Topical Anesthesia : It is effective for minor burns, scrapes, insect bites, and hemorrhoids. Formulations can be found in gels, creams, and aerosols (e.g., Orajel) that are applied directly to the affected area .

- Surgical Procedures : Benzocaine is utilized as a local anesthetic during minor surgical procedures to numb the area being treated .

Safety and Adverse Effects

Despite its effectiveness, this compound is associated with certain adverse effects, notably methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues. Reports indicate that benzocaine use can lead to serious complications, including cyanosis and even fatalities in severe cases . A study analyzing adverse event reports revealed that out of 198 cases related to benzocaine use, 132 involved definite or probable methemoglobinemia .

Case Study 1: Methemoglobinemia Incidence

A study conducted over 32 months reported five cases of methemoglobinemia associated with benzocaine administration during endoscopic procedures. The incidence was documented at 0.12%, with one death reported among patients receiving benzocaine .

Case Study 2: Adulteration in Street Drugs

A case involving a patient who ingested street cocaine revealed significant levels of benzocaine as an adulterant. The patient developed methemoglobinemia after consuming the drug, highlighting the risks associated with unregulated substances containing benzocaine .

Comprehensive Data Table

| Application Area | Formulation Types | Indications |

|---|---|---|

| Oral Anesthesia | Lozenges, Sprays | Sore throat, mouth ulcers |

| Otic Pain Relief | Solutions | Ear pain relief |

| Topical Anesthesia | Gels, Creams, Aerosols | Burns, scrapes, insect bites |

| Surgical Procedures | Injectable solutions | Local anesthesia during minor surgeries |

Wirkmechanismus

Benzocaine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. The compound diffuses into nerve cells and binds to sodium channels, preventing them from opening and blocking the influx of sodium ions. As a result, nerve cells cannot depolarize and conduct nerve impulses, leading to localized anesthesia .

Vergleich Mit ähnlichen Verbindungen

Benzocainhydrochlorid ähnelt anderen Lokalanästhetika wie Procain, Tetracain, Butamben, Declopramid und Metoclopramid. Es hat jedoch einzigartige Eigenschaften, die es für bestimmte Anwendungen geeignet machen:

Procain: Primär bei zahnärztlichen Eingriffen eingesetzt; hat eine kürzere Wirkdauer als Benzocain.

Tetracain: Wirksamer und länger anhaltend als Benzocain; bei Spinalanästhesie eingesetzt.

Butamben: Wird für länger anhaltende Anästhesie verwendet; wird weniger häufig als Benzocain eingesetzt.

Declopramid und Metoclopramid: Vor allem als Antiemetika verwendet, haben aber lokale Anästhesieeigenschaften

Die einzigartige Kombination von schmerzlindernden, antioxidativen und antimikrobiellen Eigenschaften von Benzocainhydrochlorid macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen .

Biologische Aktivität

Benzocaine hydrochloride, a local anesthetic, is widely used for its analgesic properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

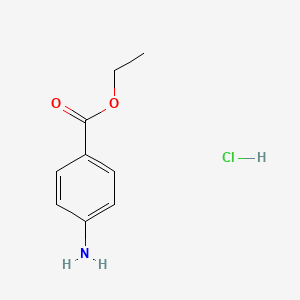

- Molecular Formula : C₉H₁₁NO₂·HCl

- Molecular Weight : 201.65 g/mol

- CAS Number : 23239-88-5

- Solubility : 40 mg/mL in DMSO at 25°C

| Property | Value |

|---|---|

| Molecular Weight | 201.65 g/mol |

| Solubility | 40 mg/mL in DMSO |

| Storage Conditions | Powder: -20°C (3 years) In solvent: -80°C (6 months) |

This compound acts primarily as a surface anesthetic by inhibiting the transmission of nerve impulses. It achieves this by binding to sodium channels in nerve membranes, preventing their opening and thus blocking the influx of sodium ions critical for depolarization and impulse conduction . This results in a localized anesthetic effect, which is typically rapid but short-lived, lasting approximately 10 minutes .

Pharmacodynamics

The pharmacodynamic profile of benzocaine includes:

- Indications : Used for local anesthesia in dental procedures, treatment of skin irritations, and as a topical anesthetic for oral pain and hemorrhoids.

- Adverse Effects : Potential risks include methemoglobinemia, especially in overdose situations where patients may experience symptoms such as cyanosis, respiratory distress, or cardiovascular complications .

Clinical Applications

This compound is utilized in various medical and veterinary contexts. Its applications include:

- Topical Anesthesia : Commonly used before procedures such as dental work or minor surgical interventions.

- Euthanasia Protocols : In veterinary medicine, it has been noted for its use in euthanasia practices, particularly due to its effectiveness in inducing anesthesia quickly .

Case Studies and Research Findings

-

Topical Use in Pediatric Patients :

A study evaluated the effectiveness of benzocaine prior to lingual frenotomy in infants. Results indicated that while it provided some analgesic effect, it did not significantly reduce crying during the procedure, suggesting limited efficacy in this specific context . -

Veterinary Applications :

Research has demonstrated that this compound can be used effectively as an immersion anesthetic for fish during euthanasia procedures. The compound is noted to be effective at concentrations ≥ 250 mg/L . -

Methemoglobinemia Risk Assessment :

A systematic review highlighted the association between benzocaine use and methemoglobinemia. The risk was notably higher with inappropriate dosing or prolonged exposure, emphasizing the need for careful monitoring during administration .

Eigenschaften

IUPAC Name |

ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAADDQHUJDUAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-09-7 (Parent) | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177812 | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-88-5, 105931-72-4 | |

| Record name | Benzocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23239-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.